
1,1-Methanediyl bismethanethiosulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Methanediyl bismethanethiosulfonate can be synthesized through various synthetic routes. One common method involves the reaction of methanesulfonyl chloride with sodium sulfide, followed by oxidation . The reaction conditions typically include:
Temperature: Controlled to avoid decomposition.
Solvent: Often conducted in an organic solvent like dichloromethane.
Catalysts: May require specific catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Methanediyl bismethanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: Converts sulfhydryl groups to disulfides.
Reduction: Reduces disulfides back to sulfhydryl groups.
Substitution: Reacts with nucleophiles to replace sulfonate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted organic compounds .
Scientific Research Applications
1,1-Methanediyl bismethanethiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Methanediyl bismethanethiosulfonate involves its ability to form cross-links between sulfhydryl groups in proteins and peptides. This cross-linking can stabilize protein structures or modify their function . The molecular targets include cysteine residues in proteins, and the pathways involved often relate to redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediyl bismethanethiosulfonate: Another cross-linking reagent with a similar structure but different spacer length.
1,3-Propane bismethanethiosulfonate: Similar function but with a longer carbon chain.
Uniqueness
1,1-Methanediyl bismethanethiosulfonate is unique due to its specific reactivity and the ability to form stable cross-links under mild conditions . Its shorter spacer length compared to similar compounds allows for more precise modifications in biochemical applications .
Biological Activity
1,1-Methanediyl bismethanethiosulfonate (MBTS), also known as MTS-1-MTS, is a homobifunctional crosslinker that primarily targets sulfhydryl groups in biological molecules. This compound has gained attention for its ability to form disulfide bonds between cysteine residues in proteins, thereby influencing various biological processes. This article explores the biological activity of MBTS, including its mechanism of action, applications in research, and relevant case studies.
- Molecular Formula : C₃H₈O₄S₄
- Molecular Weight : 236.35 g/mol
- CAS Number : 22418-52-6
MBTS acts by crosslinking cysteine residues in proteins, which can lead to:
- Inhibition of Protein Function : By locking proteins into specific conformations, MBTS can prevent essential conformational changes. For instance, it has been shown to inhibit the function of the lactose permease in Escherichia coli by crosslinking specific cysteine residues .
- Stabilization of Protein Complexes : MBTS can stabilize interactions between oligomeric proteins. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where MBTS helped identify dimerization and higher-order oligomers .
1. Protein Crosslinking
MBTS is extensively used in biochemical assays to study protein interactions and dynamics. The crosslinking mechanism allows researchers to probe the structural integrity and functional relationships between proteins.
Table 1: Summary of Crosslinking Applications
Application | Description |
---|---|
Protein Interaction Studies | Used to stabilize transient protein-protein interactions. |
Structural Analysis | Facilitates crystallography by stabilizing protein complexes. |
Functional Assays | Assesses the impact of crosslinking on protein activity. |
2. Case Studies
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A study demonstrated that MBTS could stabilize the NBD1 domain of CFTR, which is crucial for understanding the molecular basis of cystic fibrosis . By crosslinking specific domains, researchers were able to elucidate conformational changes that affect channel function.
- Lactose Permease : Crosslinking experiments using MBTS revealed critical insights into the transport mechanism of lactose permease, highlighting how specific cysteine interactions are essential for its function .
Research Findings
Recent studies have highlighted the versatility of MBTS in various biological contexts:
- Protein Stability : Research indicates that MBTS can significantly enhance the thermal stability of proteins, thereby facilitating their study under physiological conditions .
- Transport Mechanisms : Investigations into membrane transporters have utilized MBTS to uncover details about substrate binding and translocation mechanisms, particularly in folate transporters .
- Therapeutic Potential : The ability of MBTS to stabilize protein conformations opens avenues for therapeutic applications, especially in diseases where protein misfolding is a concern.
Q & A
Basic Questions
Q. How is 1,1-Methanediyl bismethanethiosulfonate used to detect protein homo-oligomers in structural biology?
Methodological Answer: this compound (MTS-1-MTS) is a homobifunctional sulfhydryl crosslinker that forms disulfide bonds between cysteine residues in close proximity (<5 Å). To study oligomerization:
- Protein Preparation : Express the target protein (e.g., human proton-coupled folate transporter, PCFT) in a null-background cell line (e.g., PCFT-null HeLa cells) to avoid endogenous interference .
- Crosslinking Protocol : Incubate purified protein (30–50 µM) with 200 µM MTS-1-MTS in a buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl) for 30 minutes at room temperature .
- Quenching : Halt the reaction with 100 mM methyl methanethiosulfonate (MMTS) to block unreacted thiols .
- Detection : Analyze crosslinked species via SDS-PAGE under non-reducing conditions and confirm oligomeric states (dimers, trimers) by Western blotting with protein-specific antibodies .
Q. What are the critical considerations for handling and storing this compound?
Methodological Answer:
- Solubility : Dissolve MTS-1-MTS in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis .
- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to avoid oxidation. Thaw immediately before use .
- Concentration Optimization : Titrate crosslinker concentration (50–500 µM) against protein concentration to balance efficiency and non-specific binding .
Advanced Research Questions
Q. How can crosslinking with MTS-1-MTS resolve structural interfaces in transmembrane domains (TMDs) of oligomeric transporters?
Methodological Answer:
- Cysteine Scanning : Introduce cysteine residues into predicted TMD interfaces (e.g., TMD3 and TMD6 of PCFT) via site-directed mutagenesis .
- Crosslinking Validation : Treat cysteine mutants with MTS-1-MTS and compare crosslinking efficiency to wild-type (WT) using SDS-PAGE. Detect bands corresponding to dimers (≈2× monomer mass) .
- Functional Assays : Correlate crosslinking efficiency with transport activity (e.g., folate uptake assays) to identify interfaces critical for oligomer function .
Q. How do researchers distinguish true oligomers from crosslinking artifacts when using MTS-1-MTS?
Methodological Answer:
- Reduction Controls : Treat crosslinked samples with 100 mM dithiothreitol (DTT) to reduce disulfide bonds. Authentic oligomers will revert to monomers on SDS-PAGE .
- Cysteine-Null Mutants : Use cysteine-free variants to confirm crosslinking specificity. No bands should appear in mutants under non-reducing conditions .
- Orthogonal Methods : Validate findings with blue native PAGE (BN-PAGE) or fluorescence resonance energy transfer (FRET) .
Q. What experimental parameters influence the efficiency of MTS-1-MTS in stabilizing conformational states of membrane proteins?
Methodological Answer:
- Buffer Composition : Include detergents (e.g., 2 mM DDM) to maintain protein solubility and accessibility of cysteines .
- Reaction Time : Perform time-course experiments (5–60 minutes) to identify optimal crosslinking duration before aggregation occurs .
- Substrate Presence : Test crosslinking in the presence/absence of substrates (e.g., InsP6 for SPX2-PHR2 complexes) to trap specific conformational states .
Q. How can contradictions between crosslinking data and cryo-EM/FRET results be resolved?
Methodological Answer:
- Distance Limitations : MTS-1-MTS requires cysteines <5 Å apart. Cryo-EM may resolve larger distances, while FRET detects dynamic proximity (20–80 Å). Use complementary crosslinkers (e.g., MTS-4-MTS for 7.8 Å spans) to reconcile discrepancies .
- Functional Perturbation : Assess whether crosslinking disrupts protein activity (e.g., CFTR channel gating inhibition by MTS-1-MTS suggests conformational locking) .
Q. What strategies are used to map oligomerization interfaces in large protein complexes using MTS-1-MTS?
Methodological Answer:
- Domain-Specific Mutagenesis : Target conserved motifs (e.g., GXXXG in TMDs of PCFT) to disrupt oligomerization. Compare crosslinking efficiency between WT and mutants .
- Truncation Constructs : Express truncated variants (e.g., SPX21–280/PHR2225–362) to isolate interaction domains. Crosslink and analyze via SDS-PAGE .
Q. How does crosslinking with MTS-1-MTS inform dynamic conformational changes in ABC transporters?
Methodological Answer:
- Trapping Intermediate States : Crosslink cysteines introduced at domain interfaces (e.g., NBD1-ICL4 in CFTR) under varying nucleotide conditions (ATP-bound vs. apo) .
- Functional Readouts : Measure ATPase activity or substrate transport rates post-crosslinking to infer conformational effects .
Table 1. Key Parameters for MTS-1-MTS Crosslinking
Parameter | Optimal Condition | Reference |
---|---|---|
Protein Concentration | 30–50 µM | |
Crosslinker Concentration | 200–500 µM | |
Incubation Time | 30 minutes | |
Buffer pH | 7.4–8.0 | |
Quenching Agent | 100 mM MMTS or DTT |
Table 2. Comparison of Crosslinker Spans
Properties
IUPAC Name |
bis(methylsulfonylsulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDVHMSSISWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233340 | |
Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-52-6 | |
Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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